1,2,3-Trichloro-5-(trichloromethyl)benzene
Overview
Description
1,2,3-Trichloro-5-(trichloromethyl)benzene is an organochlorine compound with the molecular formula C7H2Cl6. It is a derivative of benzene where three chlorine atoms are attached to the benzene ring at positions 1, 2, and 3, and a trichloromethyl group is attached at position 5. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-5-(trichloromethyl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the chlorination of 1,2,3-trichlorobenzene in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trichloro-5-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction Reactions: Reduction of the trichloromethyl group can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a solvent like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Scientific Research Applications
1,2,3-Trichloro-5-(trichloromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-5-(trichloromethyl)benzene involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their function and activity. The trichloromethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in cellular processes .
Comparison with Similar Compounds
1,2,3-Trichlorobenzene: Similar structure but lacks the trichloromethyl group.
1,2,4-Trichlorobenzene: Chlorine atoms are positioned differently on the benzene ring.
1,3,5-Trichlorobenzene: More symmetrical structure compared to 1,2,3-Trichloro-5-(trichloromethyl)benzene.
Uniqueness: this compound is unique due to the presence of both the trichloromethyl group and the specific arrangement of chlorine atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific industrial and research applications .
Properties
IUPAC Name |
1,2,3-trichloro-5-(trichloromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl6/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDGZZBUUIWPAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267279 | |
Record name | 1,2,3-Trichloro-5-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66682-07-3 | |
Record name | 1,2,3-Trichloro-5-(trichloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66682-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Trichloro-5-(trichloromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066682073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Trichloro-5-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Trichloro-5-(trichloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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